molecular formula C14H14N4O2 B178741 Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate CAS No. 152992-58-0

Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate

Cat. No. B178741
M. Wt: 270.29 g/mol
InChI Key: OFGRJFITISXAMD-UHFFFAOYSA-N
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Description

Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate is a chemical compound that has been the subject of various studies due to its potential applications in the synthesis of heterocyclic compounds. The compound is characterized by the presence of an ethyl ester group, an amino group, a cyano group, and a phenyl group attached to a pyrazole ring. This structure serves as a versatile intermediate for the construction of more complex molecules with potential biological activities .

Synthesis Analysis

The synthesis of ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate and related compounds has been achieved through various methods. One approach involves an abnormal Beckmann rearrangement of o-chloroaldehyde, followed by the reaction of the resulting o-aminocarbonitrile with concentrated H2SO4 to yield o-aminocarboxamide pyrazole. This method has been used to create key intermediates for the synthesis of pyrazolopyrimidine derivatives . Another synthesis route is the four-component reaction involving the sodium salt of diethyloxaloacetate, an aromatic aldehyde, hydrazine hydrate, and malononitrile, leading to moderate to high yields of the product .

Molecular Structure Analysis

The molecular structure of ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate has been elucidated using various spectroscopic techniques, including IR, 1H and 13C NMR, and mass spectrometry. These techniques have confirmed the presence of the functional groups and the overall molecular framework . Crystallographic analysis has also been performed on similar compounds, revealing details such as crystal system, space group, and hydrogen bonding interactions, which contribute to the stability of the crystal structure .

Chemical Reactions Analysis

Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions due to its reactive functional groups. For instance, it can participate in cyclocondensation reactions with 1,3-dicarbonyl compounds to form pyrazolo[3,4-b]pyridin-3-ones . Diazotization and coupling reactions have also been reported, leading to the formation of pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles . These reactions demonstrate the compound's utility in synthesizing diverse heterocyclic structures with potential pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate are influenced by its molecular structure. The presence of the amino and cyano groups can affect its solubility, acidity, and reactivity. The compound's crystal structure, including the conformation of the pyrazole ring and the orientation of the phenyl ring, can impact its melting point and stability. The compound's reactivity towards nucleophiles and electrophiles is also an important aspect of its chemical properties .

Scientific Research Applications

Synthesis of Biologically Important Heterocyclic Compounds

This compound is used in the synthesis of various biologically important heterocyclic compounds. The process involves a catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-1H-pyrazole-4-carbonitriles in green media . This reaction proceeded smoothly to afford the desired 5-amino-4-cyano 1, 3 diphenyl pyrazole in excellent yield after 30 min at room temperature in the mixture of water and ethanol (1:1 v/v) as solvent .

Pharmaceutical Industry

This compound is known to be a part of the core structure of several blockbuster drugs such as Celebrex ® and Viagra ® that act as PDE-5 inhibitors, Zoniporide as sodium hydrogen ion exchanger inhibitors, 1-aryl-5-aminopyrazole as NPY5 antagonist, and PNU-32945 as HIV-reverse transcriptase inhibitors .

Agrochemical Industry

The pyrazole motif, which includes “Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate”, is significant in pesticide chemistry because of their herbicidal and insecticidal activities .

Coordination Chemistry

Applications of pyrazole containing compounds as ligands in coordination chemistry are well-documented in the literature .

Proteomics Research

This compound is used in proteomics research. Proteomics is a branch of biology that studies proteins, their structures, and functions using a variety of techniques .

Synthesis of Biologically Important Heterocyclic Compounds

This compound is used in the synthesis of various biologically important heterocyclic compounds. The process involves a catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-1H-pyrazole-4-carbonitriles in green media . This reaction proceeded smoothly to afford the desired 5-amino-4-cyano 1, 3 diphenyl pyrazole in excellent yield after 30 min at room temperature in the mixture of water and ethanol (1:1 v/v) as solvent .

Pharmaceutical Industry

This compound is known to be a part of the core structure of several blockbuster drugs such as Celebrex ® and Viagra ® that act as PDE-5 inhibitors, Zoniporide as sodium hydrogen ion exchanger inhibitors, 1-aryl-5-aminopyrazole as NPY5 antagonist, and PNU-32945 as HIV-reverse transcriptase inhibitors .

Agrochemical Industry

The pyrazole motif, which includes “Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate”, is significant in pesticide chemistry because of their herbicidal and insecticidal activities .

Coordination Chemistry

Applications of pyrazole containing compounds as ligands in coordination chemistry are well-documented in the literature .

properties

IUPAC Name

ethyl 5-amino-4-cyano-1-(4-methylphenyl)pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c1-3-20-14(19)12-11(8-15)13(16)18(17-12)10-6-4-9(2)5-7-10/h4-7H,3,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFGRJFITISXAMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1C#N)N)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60566036
Record name Ethyl 5-amino-4-cyano-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60566036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate

CAS RN

152992-58-0
Record name Ethyl 5-amino-4-cyano-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60566036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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